3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate
Description
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and an acetate moiety
Properties
IUPAC Name |
[3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15(26)30-19-4-2-3-18(13-19)25-21(27)14-20(22(25)28)23-16-5-7-17(8-6-16)24-9-11-29-12-10-24/h2-8,13,20,23H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGSWUOZIJAFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinophenyl Intermediate: This step involves the reaction of 4-nitroaniline with morpholine under specific conditions to yield 4-(morpholin-4-yl)aniline.
Coupling with Pyrrolidinone: The intermediate is then coupled with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to form the desired pyrrolidinone derivative.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, with similar structural features.
N-Acyl-morpholine-4-carbothioamides: Compounds with comparable morpholine and phenyl groups.
Uniqueness
This detailed article provides a comprehensive overview of 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex structure that includes a morpholine ring and a pyrrolidine dione moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may influence multiple biological pathways:
- Protein Kinase Modulation : Preliminary studies suggest that derivatives of similar structure can modulate protein kinase activity, which plays a crucial role in cellular signaling and proliferation .
- Ion Channel Interaction : Some related compounds have shown activity on voltage-gated sodium and calcium channels, which are critical in neurotransmission and muscle contraction .
Anticonvulsant Properties
A significant area of investigation for this compound is its anticonvulsant activity. In studies involving animal models, compounds with similar structures have demonstrated the ability to protect against seizures in various tests:
- Maximal Electroshock (MES) Test : Compounds were evaluated for their effectiveness in preventing seizures induced by electrical stimulation. Results indicated that certain derivatives exhibited protective effects with ED50 values significantly lower than traditional anticonvulsants like valproic acid .
- 6 Hz Test : This test assesses the efficacy of compounds against psychomotor seizures. The compound's analogs showed promising results, with some achieving protection rates comparable to established medications .
Cytotoxicity and Hepatotoxicity Studies
Cytotoxicity studies are essential to determine the safety profile of new compounds. Research has shown that certain derivatives exhibit low cytotoxic effects on liver cells (Hep G2), maintaining cell viability above 94% at therapeutic concentrations . This suggests a favorable safety margin for further development.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticonvulsant Efficacy : A study on a series of pyrrolidine derivatives demonstrated significant anticonvulsant properties, with some compounds showing ED50 values lower than those of established treatments .
- Ion Channel Inhibition : In vitro assays indicated moderate inhibition of sodium channels by some derivatives, which could contribute to their anticonvulsant effects .
- Neurotoxicity Assessment : Compounds were also assessed for neurotoxic effects using rotarod tests, showing minimal impact on motor coordination at effective doses .
Data Tables
| Activity Type | Test Method | ED50 Value (mg/kg) | Comparison Compound | Notes |
|---|---|---|---|---|
| Anticonvulsant | MES | 62.14 | Valproic Acid (252.7) | Significant protection |
| Anticonvulsant | 6 Hz | 75.59 | Ethosuximide (130.6) | Comparable efficacy |
| Cytotoxicity (Hep G2) | Cell Viability | >94% at 1-100 µM | - | Low cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
